Chlorobis(2-methylpropyl)indigane
Description
Chlorobis(2-methylpropyl)indigane is an organoindium compound with the proposed formula ClIn(C₄H₉)₂, where two 2-methylpropyl (isobutyl) groups and one chloride ligand are bonded to an indium center. Organoindium compounds are typically used in semiconductor synthesis, catalysis, and materials science due to their unique Lewis acidity and stability .
Key inferred properties:
- Molecular formula: C₈H₁₈ClIn
- Molecular weight: ~248.5 g/mol (calculated from atomic masses).
- Substituent effects: The bulky 2-methylpropyl groups likely enhance steric protection of the indium center, reducing reactivity toward air or moisture compared to simpler alkylindium compounds.
Properties
CAS No. |
143500-51-0 |
|---|---|
Molecular Formula |
C8H18ClIn |
Molecular Weight |
264.50 g/mol |
IUPAC Name |
chloro-bis(2-methylpropyl)indigane |
InChI |
InChI=1S/2C4H9.ClH.In/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;1H;/q;;;+1/p-1 |
InChI Key |
FEPLEJGJECSIQW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C[In](CC(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Chlorobis(2-methylpropyl)indigane typically involves the reaction of aluminum chloride with 2-methylpropyl groups. The reaction conditions often require anhydrous environments to prevent hydrolysis and ensure the purity of the product. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and yield.
Chemical Reactions Analysis
Chlorobis(2-methylpropyl)indigane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also be reduced, although this is less common compared to oxidation.
Substitution: this compound can participate in substitution reactions where the chlorine atom is replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chlorobis(2-methylpropyl)indigane has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions.
Medicine: There is interest in its potential therapeutic applications, although this is still in the early stages.
Industry: It is used in the production of certain materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Chlorobis(2-methylpropyl)indigane involves its interaction with specific molecular targets. It can act as a catalyst in certain reactions, facilitating the formation of products by lowering the activation energy. The pathways involved in its action depend on the specific reaction and conditions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Chlorobis(2-methylpropyl)indigane shares structural motifs with other alkyl-substituted organometallic and organophosphorus compounds. Below is a comparative analysis:
Key observations :
Physicochemical Properties
However, trends can be extrapolated:
Insights :
- The chloride ligand in this compound may enhance solubility in polar aprotic solvents compared to fully alkylated indium compounds.
- Etofenprox’s ether and aromatic groups contribute to its insecticidal activity and environmental persistence , contrasting with indium compounds’ niche industrial applications.
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